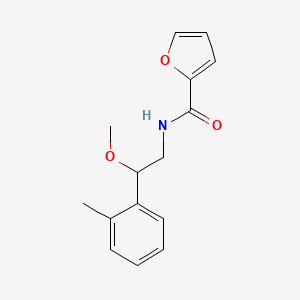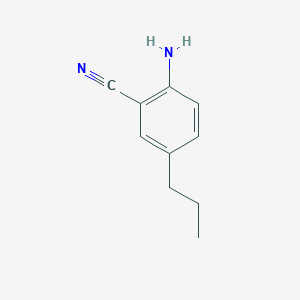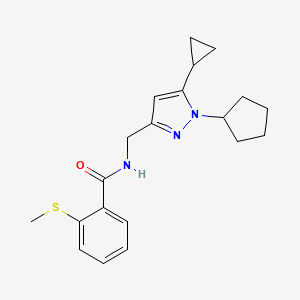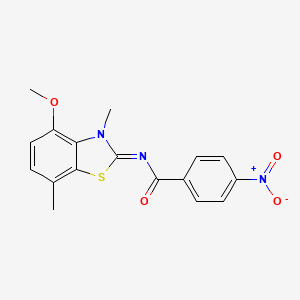
2-amino-N-benzyl-N-methylacetamide
Vue d'ensemble
Description
2-amino-N-benzyl-N-methylacetamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-amino-N-benzyl-N-methylacetamide consists of a benzyl group (C6H5CH2-) and a methylacetamide group (CH3CONH2) attached to an amino group (NH2) .Physical And Chemical Properties Analysis
2-amino-N-benzyl-N-methylacetamide is a liquid at room temperature. It has a predicted boiling point of 319.9 °C at 760 mmHg and a predicted density of 1.1 g/mL. Its refractive index is predicted to be n 20D 1.55 .Applications De Recherche Scientifique
Ratiometric Fluorescent Probe for Monitoring Endogenous Methylglyoxal
A novel ratiometric fluorescent probe utilizing a recognition reaction with 2-aminoacetamide for detecting methylglyoxal (MGO) in living cells and diabetic blood samples was developed. This approach offers a non-invasive tool for understanding the roles of MGO in living systems and for the potential clinical diagnosis of MGO-related diseases, such as diabetic complications. The probe demonstrated high efficiency, selectivity, and sensitivity, highlighting its utility in basic science research and clinical diagnosis (Wang et al., 2019).
Functionalized Amino Acid Anticonvulsants
The study on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed their structure and potential as anticonvulsant agents. The crystal structure analysis provided insights into the molecular features likely responsible for their anticonvulsant activities, contributing to the understanding of how structural modifications can influence biological activity (Camerman et al., 2005).
Synthesis and Antifungal Bioactivity
The synthesis of methyl 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate and 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}-N-methylacetamide derivatives demonstrated potent antifungal activities against several pathogenic fungi. This research contributes to the development of new antifungal agents with potential applications in agriculture and medicine (Li & Yang, 2009).
Electrochemical Synthesis of 2-Hydroxyacetamides
A greener protocol for synthesizing 2-hydroxyacetamides containing a γ-lactone ring through electrochemical synthesis was reported. This method offers a sustainable approach to synthesizing these compounds without the need for toxic reagents, catalysts, or enzymes, highlighting its potential for green chemistry applications (Maleki et al., 2016).
High-Temperature Water Hydrolysis of N-Substituted Amides
Research on the hydrolysis of N-methylacetamide in high-temperature water offered insights into the kinetics and mechanism of N-substituted amide hydrolysis. This study contributes to understanding how high-temperature conditions affect the hydrolysis process, which has implications for industrial and environmental processes (Duan et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
2-amino-N-benzyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(10(13)7-11)8-9-5-3-2-4-6-9/h2-6H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWIKWIQIRVSIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-benzyl-N-methylacetamide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2658529.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine](/img/structure/B2658530.png)

![7-(4-fluorobenzenesulfonyl)-5-[(2-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2658536.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2658540.png)
![N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2658541.png)

![[(2R)-1,4-dioxan-2-yl]methanamine](/img/structure/B2658543.png)
![3-[(2-chlorobenzoyl)amino]thiophene-2-carboxylic Acid](/img/structure/B2658544.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B2658545.png)
![5-(4-ethoxy-3-methoxyphenyl)-2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2658547.png)
![2-(3-fluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2658551.png)